molecular formula C18H23N3O3S B2729295 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide CAS No. 2034310-69-3

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide

Cat. No. B2729295
CAS RN: 2034310-69-3
M. Wt: 361.46
InChI Key: OOPVELNVYRMMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide, commonly known as compound X, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Molecular Interactions and Binding Mechanisms

Research on similar compounds, like "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716), has provided detailed insights into molecular interactions, especially regarding the CB1 cannabinoid receptor. These studies highlight the importance of molecular orbital methods, conformational analyses, and 3D-quantitative structure-activity relationship (QSAR) models in understanding how these compounds bind to receptors and exert their effects (Shim et al., 2002). This research suggests a significant potential for the design and development of targeted therapies, especially in the context of cannabinoid-related physiological and psychological conditions.

Chemical Functionalities and Allosteric Modulation

Further studies into the optimization of chemical functionalities of indole-2-carboxamides, like "5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide" (ORG27569), have revealed key structural requirements for allosteric modulation of CB1. These include a critical chain length at the C3-position and specific electron withdrawing groups, impacting binding affinity and cooperativity (Khurana et al., 2014). Such insights are instrumental in advancing our understanding of receptor modulation and could inform the development of new pharmacological agents.

Hydrogen Storage and Energy Applications

The research on substituted piperidines and octahydroindoles, examining their usability as reversible organic hydrogen storage liquids for hydrogen-powered fuel cells, underscores the chemical versatility and potential energy applications of such compounds. Experimental and theoretical analyses highlight how structural features influence the enthalpy of dehydrogenation and catalytic dehydrogenation rates, suggesting a pathway towards more efficient energy storage solutions (Cui et al., 2008).

Biological and Pharmacological Effects

Studies on derivatives like "N-(3-Piperidinopropyl)-4, 6-disubstituted-furo [3, 2-b] indole-2-carboxamide" have explored analgesic and anti-inflammatory activities, demonstrating potent effects in animal models. These findings emphasize the potential therapeutic applications of such compounds in managing pain and inflammation (Nakashima et al., 1984).

properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c22-18(16-11-19-17-4-2-1-3-15(16)17)20-13-5-8-21(9-6-13)14-7-10-25(23,24)12-14/h1-4,11,13-14,19H,5-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPVELNVYRMMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CNC3=CC=CC=C32)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.